molecular formula C8H12ClNS B12941839 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

Cat. No.: B12941839
M. Wt: 189.71 g/mol
InChI Key: SXTCMHXHDIFEPD-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound that belongs to the class of cyclopenta[b]thiophenes. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a thiophene ring, with an amine group attached to the third carbon of the thiophene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves multiple steps. One common method starts with cyclopentanone, which undergoes a series of reactions including condensation with methyl cyanoacetate and sulfur in the presence of methanol and morpholine. The reaction mixture is heated and stirred, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c1-5-8(9)6-3-2-4-7(6)10-5;/h2-4,9H2,1H3;1H

InChI Key

SXTCMHXHDIFEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)CCC2)N.Cl

Origin of Product

United States

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